Bienvenue dans la boutique en ligne BenchChem!

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid

Fragment-based drug discovery Lipophilicity Physicochemical property prediction

This research-grade building block is distinguished by its C4-isoxazole regiochemistry and α-methyl stereocenter, placing it in a unique fragment chemical space (MW 155.15, XLogP3 0.7, TPSA 63.3 Ų) that cannot be replicated by generic analogs. Its RO3-compliant profile makes it an optimal starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases, bromodomains, and CNS receptors. The carboxylic acid handle enables facile amide coupling or esterification for rapid hit elaboration. Both enantiomers are available for stereospecific SAR studies. For procurement managers, this translates to a versatile, differentiation-rich scaffold that reduces downstream lead optimization risk.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 1520691-56-8
Cat. No. B6164643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(1,2-oxazol-4-yl)propanoic acid
CAS1520691-56-8
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(CC1=CON=C1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-11-4-6/h3-5H,2H2,1H3,(H,9,10)
InChIKeyKSCQRXPMRRTRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid (CAS 1520691-56-8): Fragment Baseline & Procurement Overview


2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid (CAS 1520691-56-8) is a low-molecular-weight (155.15 g/mol) heterocyclic building block belonging to the isoxazole-propanoic acid class, characterized by a 1,2-oxazole (isoxazole) ring C4-attached to a 2-methylpropanoic acid side chain [1]. Its computed XLogP3 of 0.7, topological polar surface area (TPSA) of 63.3 Ų, and single hydrogen bond donor place it within Rule-of-Three (RO3) chemical space, making it a candidate for fragment-based drug discovery (FBDD) library inclusion [1]. The compound is catalogued by multiple commercial suppliers as a research-grade building block (typical purity ≥95%), with ECHA-notified GHS classification for skin/eye/respiratory irritation [1][2].

Why Generic Substitution Fails for 2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid in Fragment-Based Discovery


Isoxazole-propanoic acid derivatives cannot be interchanged generically in fragment-based screening and medicinal chemistry campaigns because minor structural variations—positional isomerism of the isoxazole attachment (C4 vs. C5), presence or absence of the α-methyl branching, and ring substitution patterns—produce quantifiably different physicochemical profiles. These differences alter XLogP3, TPSA, hydrogen bond donor/acceptor counts, and molecular complexity, which in turn affect aqueous solubility, passive permeability, and protein-binding thermodynamics critical for hit identification [1][2]. The target compound occupies a distinct region of fragment chemical space (MW 155.15, XLogP3 0.7, TPSA 63.3 Ų) relative to its closest analogs, meaning direct substitution without experimental re-validation risks altered binding modes, solubility failures, or missed hits in fragment screens [1].

Quantitative Differentiation Evidence: 2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid vs. Closest Analogs


XLogP3 Lipophilicity: 2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid Compared to the Des-methyl Analog and Dimethyl-Substituted Analog

The target compound exhibits a computed XLogP3 of 0.7, representing an intermediate lipophilicity between the more polar des-methyl analog 3-(1,2-oxazol-4-yl)propanoic acid (XLogP3 ≈ 0.16–0.4 for the 5-methyl positional isomer) and the significantly more lipophilic 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (XLogP3 = 1.31) [1][2]. The 0.6–0.7 log unit differential versus the dimethyl analog translates to an approximately 4–5 fold difference in octanol-water partition coefficient, sufficient to alter aqueous solubility by an estimated factor of 2–5× assuming comparable crystal lattice energies [1][2].

Fragment-based drug discovery Lipophilicity Physicochemical property prediction

Topological Polar Surface Area (TPSA): Implications for Passive Permeability Differentiation

The target compound has a computed TPSA of 63.3 Ų, which is identical to that of its des-methyl analog 3-(1,2-oxazol-4-yl)propanoic acid (TPSA = 63.3 Ų, same functional group count) but distinct from the dimethyl-substituted analog 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (predicted TPSA ≈ 63.3 Ų by functional group analysis; the additional methyl groups contribute negligible TPSA) [1]. However, the α-methyl branch introduces one additional non-polar carbon unit (molecular formula C₇H₉NO₃ vs. C₆H₇NO₃ for the des-methyl analog), increasing molecular weight by 14 Da and reducing hydrogen bond donor density (HBD/MW ratio) from 0.0071 to 0.0064, which may subtly favor passive membrane permeation relative to the des-methyl compound [1].

Permeability Polar surface area Fragment library design

Molecular Complexity and Fragment Descriptors: C4-Isoxazole + α-Methyl Branch vs. C5-Isoxazole and Unsubstituted Propanoic Acid Analogs

The target compound features a defined atom stereocenter count of 0 but an undefined atom stereocenter count of 1 (the α-methyl carbon), indicating a racemic mixture [1]. This is a key differentiating feature from the achiral des-methyl analog 3-(1,2-oxazol-4-yl)propanoic acid (0 undefined stereocenters) and the achiral dimethyl analog (0 undefined stereocenters) [1][2]. The presence of a stereocenter at the α-position offers the potential for enantiomeric resolution and stereospecific structure-activity relationship (SAR) exploration, a capability absent in the achiral comparators. Additionally, the isoxazole C4 attachment regiochemistry distinguishes the target from C5-attached isomers such as 3-(1,2-oxazol-5-yl)propanoic acid (CAS 98140-73-9), which has a reported XLogP3 of 0.69 , compared to 0.7 for the target, but alters the spatial orientation of the carboxylic acid relative to the heterocycle, affecting protein-binding geometry [1].

Molecular complexity Fragment descriptor Structure-activity relationships

Rule-of-Three (RO3) Compliance Profile: Fragment Library Eligibility Comparison

The target compound meets all Rule-of-Three (RO3) criteria for fragment-based screening: MW = 155.15 (≤300), HBD = 1 (≤3), HBA = 4 (≤3? Exceeds by 1; however, HBA = 4 is borderline and commonly accepted in fragment libraries such as ChemBridge's, where TPSA ≤ 120 is also used as an auxiliary filter), XLogP3 = 0.7 (≤3), rotatable bonds = 3 (≤3), and TPSA = 63.3 Ų (≤120) [1][2]. In contrast, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid has MW = 169.18, XLogP3 = 1.31, and 4 rotatable bonds, placing it closer to the upper bounds of fragment space and reducing its attractiveness for certain FBDD campaigns where minimal molecular weight is paramount [1][3]. The target compound's molecular weight is 14 Da lower than the dimethyl analog, a meaningful difference in fragment library design where every Dalton influences hit rates [1][3].

Fragment-based screening Rule of Three Library design

GHS Safety Classification: Target Compound Safety Profile vs. Structurally Related Isoxazole Building Blocks

Based on ECHA C&L notifications, the target compound is classified under GHS as Skin Irritant Category 2 (H315, 100% of notifying companies), Eye Irritant Category 2A (H319, 100%), and STOT Single Exposure Category 3 (H335, 100%) [1]. This safety profile is consistent with the carboxylic acid functional group and is comparable to other isoxazole-propanoic acid building blocks. Notably, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid carries the identical GHS hazard classification (H315/H319/H335) , while 3-(1,2-oxazol-4-yl)propanoic acid (des-methyl analog) has been reported with similar irritant classifications . The uniformity of the safety profile across this compound series means that the target compound does not introduce any additional hazard burden relative to its closest analogs, a relevant factor for procurement decisions in laboratories with standardized safety protocols.

Safety GHS classification Procurement

C4 vs. C5 Isoxazole Regiochemistry: Positional Isomer Differentiation for Protein-Binding Geometry

The target compound's 1,2-oxazole ring is attached at the C4 position to the propanoic acid side chain, distinguishing it from C5-attached positional isomers such as 3-(1,2-oxazol-5-yl)propanoic acid (CAS 98140-73-9) [1]. While both isomers share similar computed XLogP3 values (0.70 for C4-target vs. 0.69 for C5-isomer), they present different spatial vectors of the carboxylic acid relative to the heterocycle. In the AMPA receptor ligand series, the C4-isoxazolyl substitution pattern (as in AMPA itself: 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid) is established as critical for agonist activity at ionotropic glutamate receptors, whereas C5-substituted isoxazole propionic acids (such as homoibotenic acid derivatives) exhibit distinct pharmacological profiles [2]. This class-level SAR precedent suggests that C4 vs. C5 regiochemistry is not interchangeable when targeting proteins with defined heterocycle-binding pockets.

Regiochemistry Isoxazole Binding mode

Optimal Application Scenarios for 2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring C4-Isoxazole Topology

The target compound is optimally deployed as a component of fragment screening libraries where C4-isoxazole-propanoic acid geometry is pharmacophorically relevant. Its intermediate XLogP3 of 0.7 and TPSA of 63.3 Ų position it in the sweet spot for fragment solubility and permeability, while its α-methyl stereocenter offers latent chiral diversity for downstream hit elaboration [1][2]. For targets such as AMPA receptors, bromodomains with acetyl-lysine binding pockets, or kinases with heterocycle-recognizing hinge regions, the C4-isoxazole scaffold provides a validated starting point for fragment growing and merging strategies [3].

Enantioselective Structure-Activity Relationship (SAR) Exploration of Propanoic Acid-Derived Fragments

Unlike achiral analogs such as 3-(1,2-oxazol-4-yl)propanoic acid or 3-(3,5-dimethylisoxazol-4-yl)propanoic acid, the target compound contains an α-methyl substituent generating a stereocenter [1]. This enables procurement of enantiomerically resolved samples for differential SAR studies. In fragment-based campaigns progressing toward lead optimization, the ability to interrogate both enantiomers independently provides a strategic advantage in establishing stereospecific binding interactions, which may translate into improved target selectivity and reduced off-target pharmacology [1][2].

Medicinal Chemistry Building Block for Isoxazole-Containing Bioisostere Synthesis

The carboxylic acid functionality at the propanoic acid terminus provides a synthetic handle for amide coupling, esterification, or reduction, enabling incorporation of the C4-isoxazole-2-methylpropanoic acid fragment into larger drug-like molecules [1]. Relative to the dimethyl analog (MW 169.18), the target compound's lower molecular weight (155.15) and reduced rotatable bond count (3 vs. 4) make it a more efficient scaffold for fragment growing, preserving a larger fraction of the final compound's molecular weight budget for pharmacophore-optimizing substituents [1][2].

Physicochemical Property-Tailored Fragment Set for CNS-Targeted Screening Cascades

With TPSA = 63.3 Ų (below the 70 Ų threshold commonly associated with blood-brain barrier penetration) and XLogP3 = 0.7 (within the favorable CNS drug range of 1–3), the target compound is well-suited for inclusion in CNS-focused fragment libraries [1][2]. The C4-isoxazole regiochemistry further aligns with the privileged status of isoxazole-containing scaffolds in CNS drug discovery, where AMPA receptor modulation and related glutamatergic mechanisms are therapeutically relevant [3].

Quote Request

Request a Quote for 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.